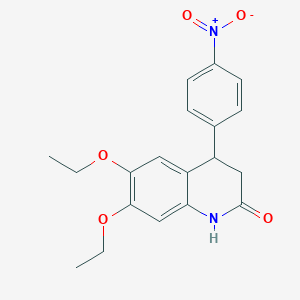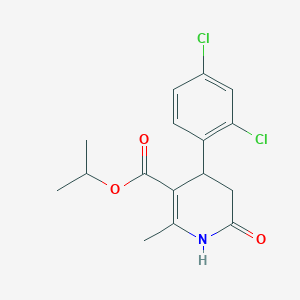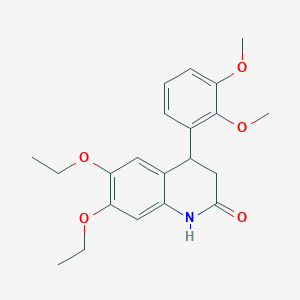
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DENAQ, is a synthetic compound with potential use in scientific research. It belongs to the class of quinolinone derivatives and has been studied for its biochemical and physiological effects.
Wirkmechanismus
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant and anti-inflammatory effects. It can scavenge free radicals and reduce oxidative stress. 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to reduce the production of pro-inflammatory cytokines. In addition, 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it is a synthetic compound that can be easily obtained in pure form. It has also been shown to have low toxicity in animal studies. However, one limitation of using 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is that it is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in cancer therapy. Future studies could focus on optimizing the dose and delivery of 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone to maximize its anti-cancer effects. Additionally, studies could investigate the use of 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in combination with other cancer therapies to enhance its efficacy. Overall, 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has shown promise as a potential therapeutic agent in various fields of research.
Wissenschaftliche Forschungsanwendungen
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from damage. 6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-17-9-15-14(12-5-7-13(8-6-12)21(23)24)10-19(22)20-16(15)11-18(17)26-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGQUAIASWYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(4-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)





![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)


![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)